1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide
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Overview
Description
1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide is a quaternary ammonium salt with a molecular formula of C24H27BrNP. This compound is known for its unique structure, which includes a pyrrolidinium core substituted with a methyl group and a benzyl group bearing a diphenylphosphino moiety. It is primarily used in various chemical reactions and research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide typically involves the following steps:
Formation of the Pyrrolidinium Core: The pyrrolidinium core can be synthesized through the reaction of pyrrolidine with methyl iodide under basic conditions to form 1-methylpyrrolidinium iodide.
Introduction of the Benzyl Group: The next step involves the nucleophilic substitution of the iodide with 4-(diphenylphosphino)benzyl chloride, resulting in the formation of the desired quaternary ammonium salt.
Bromide Exchange: Finally, the iodide ion is exchanged with a bromide ion using a bromide salt, such as sodium bromide, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide undergoes various types of chemical reactions, including:
Oxidation: The diphenylphosphino group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents like lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium hydroxide or potassium cyanide are employed under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced forms of the compound, often with the phosphine group intact.
Substitution: Various substituted quaternary ammonium salts depending on the nucleophile used.
Scientific Research Applications
1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the synthesis of various organic compounds and materials, serving as a key intermediate in several industrial processes.
Mechanism of Action
The mechanism by which 1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide exerts its effects is primarily through its role as a ligand. The diphenylphosphino group can coordinate with metal centers, facilitating various catalytic processes. The quaternary ammonium structure also allows it to interact with anionic species, making it useful in ion-exchange reactions and other applications.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1-[4-(diphenylphosphino)benzyl]pyridinium Bromide: Similar structure but with a pyridinium core instead of pyrrolidinium.
1-Methyl-1-[4-(diphenylphosphino)benzyl]imidazolium Bromide: Contains an imidazolium core, offering different electronic properties.
1-Methyl-1-[4-(diphenylphosphino)benzyl]quinolinium Bromide: Features a quinolinium core, which can affect its reactivity and applications.
Uniqueness
1-Methyl-1-[4-(diphenylphosphino)benzyl]pyrrolidinium Bromide is unique due to its specific combination of a pyrrolidinium core and a diphenylphosphino group. This structure provides a balance of stability and reactivity, making it particularly useful in catalytic applications and as a versatile intermediate in organic synthesis.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
[4-[(1-methylpyrrolidin-1-ium-1-yl)methyl]phenyl]-diphenylphosphane;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NP.BrH/c1-25(18-8-9-19-25)20-21-14-16-24(17-15-21)26(22-10-4-2-5-11-22)23-12-6-3-7-13-23;/h2-7,10-17H,8-9,18-20H2,1H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJSVXHLMBCNPA-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CC2=CC=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrNP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693701 |
Source
|
Record name | 1-{[4-(Diphenylphosphanyl)phenyl]methyl}-1-methylpyrrolidin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229444-44-3 |
Source
|
Record name | 1-{[4-(Diphenylphosphanyl)phenyl]methyl}-1-methylpyrrolidin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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